molecular formula C21H13BrF3N3O5S B14158148 Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 6258-11-3

Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B14158148
CAS No.: 6258-11-3
M. Wt: 556.3 g/mol
InChI Key: QSRWFHFGKPKRQV-UHFFFAOYSA-N
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Description

Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with a unique structure that includes a furan ring, a thieno[3,4-d]pyridazine core, and various functional groups such as bromine, trifluoromethyl, and ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an amino derivative, while oxidation of the furan ring can produce a furanone derivative.

Scientific Research Applications

Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied and the nature of the target molecules.

Comparison with Similar Compounds

Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

6258-11-3

Molecular Formula

C21H13BrF3N3O5S

Molecular Weight

556.3 g/mol

IUPAC Name

ethyl 5-[(5-bromofuran-2-carbonyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate

InChI

InChI=1S/C21H13BrF3N3O5S/c1-2-32-20(31)16-12-9-34-18(26-17(29)13-7-8-14(22)33-13)15(12)19(30)28(27-16)11-5-3-10(4-6-11)21(23,24)25/h3-9H,2H2,1H3,(H,26,29)

InChI Key

QSRWFHFGKPKRQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(O3)Br)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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